Doconazole - 59831-63-9

Doconazole

Catalog Number: EVT-452500
CAS Number: 59831-63-9
Molecular Formula: C26H22Cl2N2O3
Molecular Weight: 481.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Doconazole is a member of biphenyls.
Source and Classification

Docosanol is sourced from natural fats and oils, particularly from the waxes of plants such as jojoba and the sperm whale's spermaceti. It is categorized under fatty alcohols, which are aliphatic alcohols with long hydrocarbon chains. The compound is recognized for its emollient properties, making it valuable in cosmetic formulations.

Synthesis Analysis

The synthesis of docosanol involves several chemical processes, primarily the reduction of fatty acids or their derivatives. A notable method includes:

  1. Starting Material: The process begins with cis-13-docosenoic acid.
  2. Catalytic Reduction: This acid undergoes catalytic hydrogenation using metal catalysts such as palladium on carbon or nickel nanoparticles to produce docosanoic acid.
  3. Further Reduction: The docosanoic acid is then further reduced to yield docosanol.

The reduction reactions typically occur in the presence of solvents like methanol or toluene, under controlled temperatures (around 50°C) and pressures that facilitate effective hydrogenation .

Molecular Structure Analysis

Docosanol has a linear molecular structure characterized by a long hydrocarbon chain terminated by a hydroxyl group. Its structural formula can be represented as:

CH3(CH2)20CH2OH\text{CH}_3(\text{CH}_2)_{20}\text{CH}_2\text{OH}

Key features of its molecular structure include:

  • Hydrophobic Tail: The long carbon chain contributes to its hydrophobic nature.
  • Hydroxyl Group: The presence of the hydroxyl group (-OH) provides solubility in alcohols and contributes to its functional properties in formulations.

The molecular weight of docosanol is approximately 342.56 g/mol, and it exhibits a melting point ranging between 68°C and 71°C .

Chemical Reactions Analysis

Docosanol participates in various chemical reactions typical of fatty alcohols:

  1. Oxidation: Docosanol can be oxidized to form docosanoic acid when treated with oxidizing agents such as hydrogen peroxide.
  2. Esterification: It can react with acids to form esters, which are useful in cosmetic formulations.
  3. Reduction Reactions: As mentioned earlier, it can be synthesized through reduction processes from fatty acids.

These reactions are critical for modifying the properties of docosanol for specific applications .

Mechanism of Action

The mechanism of action for docosanol primarily relates to its role as an antiviral agent, particularly in topical formulations for treating herpes simplex virus infections. It works by inhibiting viral fusion with host cell membranes, thereby preventing viral entry into cells.

  1. Viral Fusion Inhibition: Docosanol integrates into the lipid bilayer of the viral envelope, altering its structure and preventing fusion with host cells.
  2. Cell Membrane Interaction: Its hydrophobic nature allows it to interact effectively with lipid membranes, enhancing its efficacy in disrupting viral activity.

Clinical studies have shown that topical application significantly reduces the duration and severity of herpes outbreaks .

Physical and Chemical Properties Analysis

Docosanol exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white crystalline solid.
  • Solubility: While insoluble in water, it dissolves well in organic solvents like ethanol and chloroform.
  • Melting Point: The melting point is between 68°C and 71°C, indicating its solid state at room temperature.
  • Boiling Point: It has a boiling point around 360°C.

These properties make docosanol suitable for various applications in pharmaceuticals and cosmetics .

Applications

Docosanol has diverse applications across multiple fields:

  1. Pharmaceuticals: Used as an active ingredient in topical creams for treating cold sores caused by herpes simplex virus.
  2. Cosmetics: Acts as an emollient and thickening agent in lotions, creams, and lip balms due to its moisturizing properties.
  3. Food Industry: Employed as a food additive for its emulsifying properties.

Its versatility stems from both its chemical stability and functional characteristics that enhance product performance .

Introduction to Antifungal and Antiviral Therapeutics

Global Burden of Fungal and Viral Infections

Fungal and viral infections represent a pervasive threat to global public health, characterized by significant morbidity, mortality, and economic costs. Recent epidemiological analyses estimate that invasive fungal diseases affect over 6.55 million individuals annually, resulting in approximately 3.75 million deaths, of which 2.55 million are directly attributable to fungal pathogens [7]. The mortality burden is particularly severe for specific infections: cryptococcal meningitis exhibits a 75.8% fatality rate (147,000 deaths/year), while invasive aspergillosis claims 1.8 million lives annually, primarily among immunocompromised populations [7]. Candida bloodstream infections contribute an additional 995,000 annual deaths [7]. In the United States alone, fungal diseases incur direct medical costs of $6.7–$7.5 billion annually, with hospitalizations exceeding 75,000 cases [10].

Viral infections similarly impose a colossal burden, with emerging pathogens like Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) demonstrating pandemic potential. Influenza viruses cause 290,000–650,000 annual respiratory deaths globally, while human immunodeficiency virus (HIV) infections remain a major driver of opportunistic fungal diseases [1] [7]. Critically, fungal and viral co-infections exacerbate outcomes; for example, COVID-19-associated aspergillosis significantly elevates mortality risk in critically ill patients [7].

Table 1: Annual Global Burden of Major Fungal Diseases [7] [10]

DiseaseIncidence (Cases/Year)Mortality (Deaths/Year)Case Fatality Rate (%)
Invasive Aspergillosis2,113,0001,801,00085.2
Candida Bloodstream Infection1,565,000995,00063.6
Cryptococcal Meningitis194,000147,00075.8
Pneumocystis Pneumonia505,000214,00042.4
Chronic Pulmonary Aspergillosis1,837,272340,00018.5
Fungal Asthma11,500,00046,0000.4

Limitations of Current Antifungal/Antiviral Therapies

The therapeutic arsenal against fungal and viral pathogens remains constrained, particularly compared to antibacterial agents. Only three primary antifungal drug classes—azoles, polyenes, and echinocandins—dominate clinical practice, with no novel antifungal classes introduced in over two decades [3] [8]. Each class exhibits significant limitations:

  • Azoles (e.g., fluconazole, voriconazole) inhibit ergosterol biosynthesis via cytochrome P450-dependent enzyme blockade but are predominantly fungistatic. Their extensive use in agriculture and medicine has fueled widespread resistance. Additionally, drug-drug interactions via cytochrome P450 inhibition complicate clinical deployment [3] [8].
  • Polyenes (e.g., amphotericin B) bind membrane ergosterol, creating pores and causing cell lysis. While broad-spectrum and fungicidal, they provoke severe infusion-related reactions and nephrotoxicity. Lipid formulations reduce toxicity but remain cost-prohibitive in resource-limited settings [3].
  • Echinocandins (e.g., caspofungin) inhibit β-(1,3)-D-glucan synthase, disrupting cell wall integrity. Though fungicidal against Candida, they exhibit only fungistatic activity against Aspergillus and lack efficacy against Cryptococcus or mucormycetes [1] [3].

Antiviral therapies face parallel challenges. Direct-acting antivirals (e.g., neuraminidase inhibitors for influenza) often encounter rapid resistance due to high viral mutation rates. For emerging viruses like Ebola or SARS-CoV-2, the absence of established antivirals during initial outbreaks necessitates protracted drug development cycles [1]. Furthermore, conventional antiviral strategies targeting viral components permit "escape mutants" to evolve, rendering vaccines and therapeutics obsolete [1].

Table 2: Limitations of Major Antifungal Drug Classes [1] [3] [8]

Drug ClassMechanism of ActionSpectrum LimitationsPharmacological Challenges
AzolesInhibition of 14α-demethylaseLimited mold activity (excluding voriconazole/posaconazole); intrinsic resistance in Candida krusei and Candida glabrataDrug interactions; hepatotoxicity; emerging resistance
PolyenesErgosterol binding and pore formationBroad-spectrumNephrotoxicity; infusion reactions; poor oral bioavailability
EchinocandinsInhibition of β-1,3-glucan synthaseNo activity against Cryptococcus; reduced efficacy against moldsParenteral administration only; limited tissue penetration

Emergence of Drug-Resistant Pathogens

Antimicrobial resistance has emerged as a critical threat across both fungal and viral domains. In medical mycology, azole-resistant Aspergillus fumigatus isolates now exceed 20% prevalence in some European regions, driven by agricultural azole use [8]. Candida auris, a multidrug-resistant yeast first identified in 2009, exhibits alarming resistance profiles: >90% of isolates display fluconazole resistance, while 35% show resistance to two or more antifungal classes [8] [10]. Resistance mechanisms include:

  • Target Site Alterations: Mutations in ERG11 (azole target) or FKS1 (echinocandin target) genes reduce drug binding affinity [8].
  • Efflux Pump Upregulation: Overexpression of ABC or MFS transporters decreases intracellular azole concentrations [8].
  • Biofilm Formation: Extracellular matrix production reduces antifungal penetration, enhancing resistance in Candida and Aspergillus biofilms [8].

Viral pathogens demonstrate analogous adaptability. Influenza A virus rapidly acquires neuraminidase mutations (e.g., H274Y) conferring oseltamivir resistance [1]. Similarly, SARS-CoV-2 variants evade monoclonal antibody therapies through spike protein mutations. This resistance crisis necessitates innovative therapeutic strategies, such as host-directed therapies (HDT). HDTs target host cellular machinery essential for pathogen replication, thereby reducing selective pressure for resistance [1].

Notably, drug repurposing of antifungals has shown promise for viral infections. Azoles like miconazole exhibit in vitro activity against enveloped viruses (e.g., influenza, Ebola) by disrupting host membrane trafficking or sterol pathways [1]. Echinocandins impair replication of chikungunya virus and enteroviruses by destabilizing virions or inhibiting viral polyprotein processing [1]. Amphotericin B demonstrates post-entry inhibition of Japanese encephalitis virus and herpes simplex virus, potentially through modulation of host oxidative stress responses [1] [3]. These findings highlight the potential of repurposed antifungals as broad-spectrum antiviral agents amidst rising resistance.

Properties

CAS Number

59831-63-9

Product Name

Doconazole

IUPAC Name

1-[[(2R,4S)-2-(2,4-dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole

Molecular Formula

C26H22Cl2N2O3

Molecular Weight

481.4 g/mol

InChI

InChI=1S/C26H22Cl2N2O3/c27-21-8-11-24(25(28)14-21)26(17-30-13-12-29-18-30)32-16-23(33-26)15-31-22-9-6-20(7-10-22)19-4-2-1-3-5-19/h1-14,18,23H,15-17H2/t23-,26-/m0/s1

InChI Key

GNZHVEIGGFMLSP-OZXSUGGESA-N

SMILES

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5

Synonyms

Doconazole;R-34000

Canonical SMILES

C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5

Isomeric SMILES

C1[C@@H](O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)COC4=CC=C(C=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.